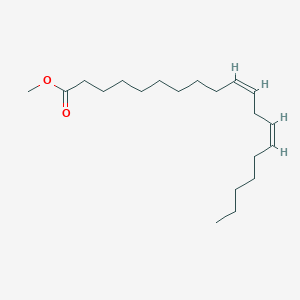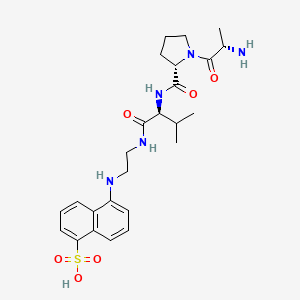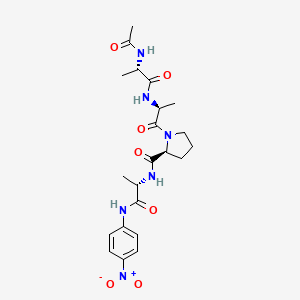![molecular formula C26H23ClN4O5 B1516747 [(2R,3S,5R)-5-(4-chloropyrazolo[3,4-d]pyrimidin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B1516747.png)
[(2R,3S,5R)-5-(4-chloropyrazolo[3,4-d]pyrimidin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1-(3,5-di-O-toluoyl-beta-D-2-deoxyribofuranosyl)pyrazolo[3,4-d]pyrimidine is a biomedical compound utilized for studying specific diseases by targeting distinct molecular pathways. This compound is part of the pyrazolopyrimidine family, known for its potential in pharmacologically active agents development, particularly in antitumor research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(3,5-di-O-toluoyl-beta-D-2-deoxyribofuranosyl)pyrazolo[3,4-d]pyrimidine involves multiple stepsThe chlorination step is typically carried out using reagents like thionyl chloride or phosphorus oxychloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, along with waste management, are crucial aspects of industrial synthesis to ensure environmental compliance .
化学反応の分析
Types of Reactions
4-Chloro-1-(3,5-di-O-toluoyl-beta-D-2-deoxyribofuranosyl)pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom can yield various derivatives with different functional groups, potentially enhancing the compound’s biological activity.
科学的研究の応用
4-Chloro-1-(3,5-di-O-toluoyl-beta-D-2-deoxyribofuranosyl)pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its interactions with enzymes and receptors in cellular pathways.
Medicine: Investigated for its potential as an antitumor agent by inhibiting specific kinases involved in cancer cell proliferation
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.
作用機序
The compound exerts its effects by interacting with specific enzymes or receptors involved in cellular signaling pathways. It has demonstrated potential in inhibiting the growth of cancer cells by targeting kinases, which are crucial for cell division and survival. This inhibition disrupts the signaling pathways, leading to reduced proliferation and increased apoptosis of cancer cells .
類似化合物との比較
Similar Compounds
6-Chloro-9-(3,5-di-O-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)-9H-purine: Another compound with a similar ribofuranosyl moiety but different scaffold.
4-Chloro-7-(2-beta-C-methyl-3,5-di-O-(p-toluoyl)-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine: Shares the pyrazolopyrimidine scaffold but with different substitutions.
Uniqueness
4-Chloro-1-(3,5-di-O-toluoyl-beta-D-2-deoxyribofuranosyl)pyrazolo[3,4-d]pyrimidine is unique due to its specific combination of the pyrazolopyrimidine scaffold and the ribofuranosyl moiety. This structure allows it to effectively interact with specific molecular targets, making it a valuable compound in biomedical research .
特性
分子式 |
C26H23ClN4O5 |
|---|---|
分子量 |
506.9 g/mol |
IUPAC名 |
[(2R,3S,5R)-5-(4-chloropyrazolo[3,4-d]pyrimidin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C26H23ClN4O5/c1-15-3-7-17(8-4-15)25(32)34-13-21-20(36-26(33)18-9-5-16(2)6-10-18)11-22(35-21)31-24-19(12-30-31)23(27)28-14-29-24/h3-10,12,14,20-22H,11,13H2,1-2H3/t20-,21+,22+/m0/s1 |
InChIキー |
CPTREUTUTMYCBI-BHDDXSALSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C4=C(C=N3)C(=NC=N4)Cl)OC(=O)C5=CC=C(C=C5)C |
正規SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C4=C(C=N3)C(=NC=N4)Cl)OC(=O)C5=CC=C(C=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(3R,10S)-1,8-diazatricyclo[8.4.0.03,8]tetradecane-2,9-dione](/img/structure/B1516700.png)
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B1516708.png)


![N-[(3beta)-3-Hydroxy-28-oxoolean-12-en-28-yl]-L-proline](/img/structure/B1516717.png)

